molecular formula C34H14F12O7 B3039647 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether CAS No. 124592-05-8

4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether

Cat. No.: B3039647
CAS No.: 124592-05-8
M. Wt: 762.4 g/mol
InChI Key: STNYPRLLPILIPZ-UHFFFAOYSA-N
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Description

4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether is a fluorinated aromatic compound known for its unique chemical properties and applications. It is commonly used in the synthesis of high-performance polymers, particularly polyimides, due to its excellent thermal stability and chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether typically involves the reaction of hexafluoroisopropylidene bisphthalic anhydride with diphenyl ether under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity. The compound is often purified by recrystallization or sublimation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for substitution reactions and catalysts for polymerization. Typical conditions involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions are high-performance polymers such as polyimides, which are known for their excellent thermal and chemical stability .

Scientific Research Applications

4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether primarily involves its ability to form strong covalent bonds with other monomers, leading to the formation of high-performance polymers. The hexafluoroisopropylidene groups provide steric hindrance, enhancing the thermal and chemical stability of the resulting polymers .

Properties

IUPAC Name

5-[2-[4-[4-[2-(1,3-dioxo-2-benzofuran-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H14F12O7/c35-31(36,37)29(32(38,39)40,17-5-11-21-23(13-17)27(49)52-25(21)47)15-1-7-19(8-2-15)51-20-9-3-16(4-10-20)30(33(41,42)43,34(44,45)46)18-6-12-22-24(14-18)28(50)53-26(22)48/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNYPRLLPILIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC3=C(C=C2)C(=O)OC3=O)(C(F)(F)F)C(F)(F)F)OC4=CC=C(C=C4)C(C5=CC6=C(C=C5)C(=O)OC6=O)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H14F12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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